Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a carboxylate ester. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Amidation Reaction: The amido group is introduced through an amidation reaction between the sulfonylated intermediate and a suitable amine.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amido group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-phosphate: Similar structure but with a phosphate group instead of a carboxylate.
Biological Activity
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate, a complex organic compound, has garnered attention in various fields including medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a phenylsulfonyl group, and a carboxylate ester. Its molecular formula is C22H26N2O5S with a molecular weight of approximately 430.5 g/mol .
The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and proteins. The phenylsulfonyl group is believed to inhibit enzyme activity, while the piperidine ring may enhance binding affinity and specificity. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds containing piperidine moieties. For instance, derivatives synthesized from similar structures have shown significant antibacterial effects against various strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Bacterial Strains Tested | Reference |
---|---|---|---|
6a | Potent | E. coli, S. aureus | |
6c | Moderate | Pseudomonas aeruginosa | |
6d | Strong | Klebsiella pneumoniae |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects can be attributed to the modulation of cytokine release and inhibition of inflammatory mediators . This property makes it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of propanamide compounds, including those with piperidine structures. The evaluation revealed that certain derivatives exhibited significant antibacterial activity against five bacterial strains, suggesting that structural modifications can enhance biological efficacy .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study on compounds featuring piperidine linkers demonstrated that modifications in substituents could lead to improved selectivity and potency against specific pathogens like Trypanosoma cruzi, which causes Chagas disease . This highlights the potential for developing targeted therapies based on structural variations.
- Toxicity Assessments : In vitro tests have been conducted to assess cytotoxicity alongside antimicrobial activity. For example, some derivatives showed low cytotoxicity in human cell lines while maintaining effective antimicrobial properties, indicating a favorable therapeutic window .
Properties
IUPAC Name |
phenyl 4-[[3-(benzenesulfonyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-21(13-16-30(27,28)20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)29-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMVMIMKLCXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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